molecular formula C17H16O4 B1208262 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel- CAS No. 7678-43-5

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-

Cat. No. B1208262
CAS RN: 7678-43-5
M. Wt: 284.31 g/mol
InChI Key: VPGIGLKLCFOWDN-RHSMWYFYSA-N
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Description

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel- is a natural product found in Platymiscium floribundum, Pterocarpus macrocarpus, and Ononis viscosa with data available.

Scientific Research Applications

Chemical Synthesis and Interconversion

6H-Benzofuro[3,2-c]benzopyran and its derivatives have been extensively studied in chemical synthesis. Gunning et al. (1977) explored the use of lead(IV) acetate as a dehydrogenating agent to prepare 6H-benzofuro[3,2-c]benzopyran from its dihydro-derivative. They also suggested a chemical interconversion scheme between 6H-benzofuro[3,2-c]benzopyrans and related isoflavonoids, highlighting the compound's versatility in synthetic chemistry (Gunning, Kavanagh, Meegan, & Donnelly, 1977).

Spectroscopic Analysis

The compound has also been a subject of interest in spectroscopic analysis. Pachler and Underwood (1967) analyzed the PMR spectra of several 6H-benzofuro[3,2-c][1]benzopyran derivatives, contributing to a deeper understanding of the compound’s molecular structure and properties (Pachler & Underwood, 1967).

Natural Product Isolation

Furthermore, research has been conducted on isolating derivatives of this compound from natural sources. Ndukwe, Oluah, and Fekarurhobo (2020) isolated a derivative of 6H-benzofuro[3,2-c][1]benzopyran from the heartwood of Baphia nitida, using chromatographic separation and spectroscopic techniques for structural elucidation (Ndukwe, Oluah, & Fekarurhobo, 2020).

Photochemical Studies

The compound has also been studied in the context of photochemical reactions. Ramakanth et al. (1986) reported a novel photochemical ring contraction of 6H-(benzofuro)(3,2-c)(1)11a,6a-dihydro-11a-methylbenzopyrans, providing insights into its potential applications in photochemistry (Ramakanth, Narayanan, Balasubramanian, & Rajagopalan, 1986).

Antimicrobial Screening

In the field of medicinal chemistry, Mulwad and Hegde (2009) synthesized derivatives of 6H-benzofuro[3,2-c]benzopyran and evaluated their antimicrobial activity, demonstrating the compound's potential utility in developing new antimicrobial agents (Mulwad & Hegde, 2009).

Structural and Synthetic Studies

The compound has also been the focus of structural and synthetic studies aimed at exploring its potential applications in various fields. For instance, Majumdar et al. (2004) conducted studies in sigmatropic rearrangement for synthesizing related compounds, contributing to the knowledge of synthetic pathways involving 6H-benzofuro[3,2-c]benzopyran derivatives (Majumdar, Kundu, Mukhopadhyay, & Ghosh, 2004).

properties

CAS RN

7678-43-5

Product Name

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(6aS,11aS)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m1/s1

InChI Key

VPGIGLKLCFOWDN-RHSMWYFYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC

SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC

Other CAS RN

7678-43-5

synonyms

homopterocarpin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
Reactant of Route 2
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
Reactant of Route 3
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
Reactant of Route 4
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
Reactant of Route 5
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
Reactant of Route 6
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-

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